![molecular formula C23H28N6O3 B2760257 2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223844-70-9](/img/structure/B2760257.png)

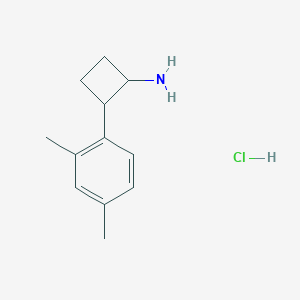

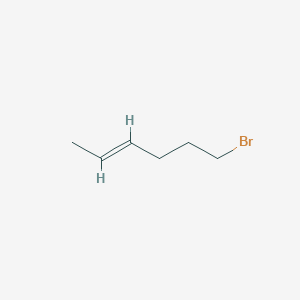

2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as triazoloquinazolines . Triazoloquinazolines are a type of heterocyclic compounds that contain a triazole ring fused with a quinazoline ring . These compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has focused on synthesizing and analyzing the structure of compounds within the [1,2,4]triazolo[4,3-a]quinazoline family and related heterocyclic compounds. For instance, Chernyshev et al. (2008) detailed the synthesis of 2′-substituted 5′,6′,7′,8′-tetrahydro-4′H-spiro[cyclohexane-1,9′-[1,2,4]triazolo[5,1-b]quinazolines], which were obtained through condensation and subsequent reactions, including hydrogenation, alkylation, acylation, and sulfonylation, to produce novel hydrogenated [1,2,4]triazolo[5,1-b]quinazolines (Chernyshev et al., 2008). These synthetic routes and structural analyses provide insights into potential modifications and applications of structurally related compounds.

Antimicrobial Applications

A novel series of compounds, including 1H-1,2,3-triazole-4-carboxamides and triazolo[1,5-a]quinazoline-3-carboxamides, were synthesized and evaluated for their antimicrobial activities against various pathogens, demonstrating moderate to good activities (Pokhodylo et al., 2021). This suggests that compounds with the [1,2,4]triazoloquinazoline core might hold potential as antimicrobial agents.

Synthetic Pathways and Reactivity

The reactivity of certain [1,2,4]triazoloquinazolines with chlorocarboxylic acid chlorides to produce amides and further reactions leading to novel heterocyclic structures was explored by Chernyshev et al. (2014), highlighting the versatility of these compounds in synthesizing polycondensed heterocycles (Chernyshev et al., 2014). This reactivity could be relevant for developing new materials or pharmaceuticals.

Potential Antitumor Activity

Stevens et al. (1984) discussed the synthesis of imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones with potential broad-spectrum antitumor activity, noting their curative activity against certain leukemia strains (Stevens et al., 1984). Although the specific compound of interest was not mentioned, the structural and functional similarities suggest potential research avenues into its antitumor applications.

Propiedades

IUPAC Name |

2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O3/c1-15(2)10-12-27-21(31)18-9-8-16(20(30)25-17-6-4-3-5-7-17)14-19(18)29-22(27)26-28(13-11-24)23(29)32/h8-9,14-15,17H,3-7,10,12-13H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZJCXMRTIEMHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine](/img/structure/B2760175.png)

![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/no-structure.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2760178.png)

![6-(2,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2760179.png)

![2-{[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2760193.png)

![(4E)-3-phenyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2760196.png)